4,4'-Dinonyloxyazoxybenzene

概要

説明

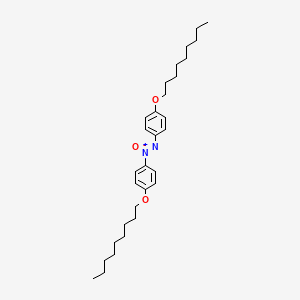

4,4’-Dinonyloxyazoxybenzene is a chemical compound with the molecular formula C30H46N2O3 and a molecular weight of 482.71 g/mol . It is a pale yellow crystal that belongs to the class of azoxy compounds, which are known for their vivid colors and are extensively used in the dye and pigment industry. This compound is sparingly soluble in water but soluble in organic solvents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinonyloxyazoxybenzene typically involves the reaction of 4-nonoxyphenylhydrazine with 4-nonoxyphenyl nitroso compound under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is then cooled, and the product is crystallized out .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dinonyloxyazoxybenzene involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent composition .

化学反応の分析

Types of Reactions

4,4’-Dinonyloxyazoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitro compounds.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Liquid Crystal Applications

4,4'-Dinonyloxyazoxybenzene is primarily recognized for its liquid crystalline properties. These properties are critical for developing advanced materials used in displays and optical devices.

- Mesomorphic Properties : Research has shown that compounds containing azobenzene groups exhibit nematic mesomorphism, which is essential for liquid crystal displays (LCDs). For instance, the introduction of terminal groups can stabilize the mesophase and enhance dielectric anisotropy, which is crucial for the performance of LCDs .

- Dielectric Anisotropy : The dielectric properties of this compound have been studied extensively. The compound shows positive dielectric permittivity anisotropy, making it suitable as a reactive mesogen in liquid crystal applications. This anisotropy is vital for controlling optical properties in devices .

- Phase Transition Behavior : The phase transition temperatures of azobenzene derivatives have been characterized using differential scanning calorimetry (DSC) and thermomicroscopy. These studies reveal that the incorporation of specific substituents can significantly affect the thermal stability and transition behavior of the nematic phase .

Photonic Applications

The unique photoresponsive characteristics of this compound enable its use in photonic devices.

- Photoactuation : The compound can function as a photoactuator due to its ability to undergo reversible trans-cis isomerization upon light exposure. This property allows it to be used in reconfigurable actuators that adapt their shape in response to light stimuli. Such systems can be programmed to achieve different geometries under uniform illumination .

- Optical Switching : The photoresponsive nature also makes this compound suitable for optical switching applications. By controlling the light wavelength and intensity, it is possible to manipulate the optical properties dynamically, leading to potential uses in telecommunications and data processing .

Biomedical Applications

In recent years, this compound has gained attention for its applications in biomedicine.

- Stimuli-Responsive Drug Delivery : The compound's azobenzene moieties can be utilized in drug delivery systems where the release of therapeutic agents is triggered by light or other stimuli. This approach allows for precise control over drug release timing and location within biological systems .

- Bioimaging : The ability to switch between different states under specific stimuli makes azobenzene derivatives useful in bioimaging techniques. They can enhance contrast in imaging modalities by changing their fluorescence properties upon exposure to light .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Liquid Crystals | LCDs and optical devices | Enhanced dielectric anisotropy; stable nematic phases |

| Photonics | Reconfigurable actuators | Shape adaptation under light; efficient photoisomerization |

| Biomedical Engineering | Stimuli-responsive drug delivery | Controlled release mechanisms; improved targeting |

| Bioimaging | Contrast enhancement in imaging | Enhanced fluorescence switching under light |

作用機序

The mechanism of action of 4,4’-Dinonyloxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

類似化合物との比較

Similar Compounds

- 4,4’-Dioctyloxyazoxybenzene

- 4,4’-Didecyloxyazoxybenzene

- 4,4’-Dodecyloxyazoxybenzene

Uniqueness

4,4’-Dinonyloxyazoxybenzene is unique due to its specific alkyl chain length, which influences its solubility, melting point, and reactivity. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different physical and chemical properties, making it suitable for specific applications in liquid crystal materials and dyes .

生物活性

4,4'-Dinonyloxyazoxybenzene is a compound belonging to the class of azobenzenes, which are known for their diverse biological activities. These compounds have gained attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Azobenzene derivatives like this compound exhibit biological activities through various mechanisms:

- Antimicrobial Activity : They can inhibit the growth of bacteria and fungi by disrupting cellular processes.

- Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Effects : Some azobenzene derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of azobenzene compounds, including derivatives similar to this compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens were reported as follows:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4j | Escherichia coli | 0.0625 |

| 4b | Staphylococcus aureus | 0.018 |

| 4d | Candida albicans | 0.25 |

These results indicate that certain substitutions on the azobenzene structure can enhance antimicrobial potency .

Antioxidant Activity

The antioxidant capabilities of azobenzene derivatives were evaluated using DPPH radical scavenging assays. The findings are summarized in the following table:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Reference (BHA) | 90% |

The compound demonstrated significant antioxidant activity, comparable to established standards .

Anticancer Activity

Research has shown that azobenzene derivatives can induce apoptosis in cancer cell lines. For instance, a study assessed the cytotoxic effects of related compounds on A549 lung cancer cells:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (Doxorubicin) | 10 |

The results suggest that while the compound exhibits cytotoxicity against cancer cells, its effectiveness may vary compared to conventional chemotherapeutics .

Case Study 1: Antibacterial Efficacy

In a comparative study of various azobenzene derivatives, 4j was found to be highly effective against both Gram-positive and Gram-negative bacteria. The study reported inhibition zones ranging from 9 mm to 18 mm for different strains including E. coli and S. aureus.

Case Study 2: Antioxidant and Cytotoxic Properties

Another investigation focused on the antioxidant properties of azobenzene derivatives showed that modifications in the molecular structure significantly influenced their radical scavenging abilities. The study concluded that specific substitutions could enhance both antioxidant and anticancer activities.

特性

IUPAC Name |

(4-nonoxyphenyl)-(4-nonoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46N2O3/c1-3-5-7-9-11-13-15-25-34-29-21-17-27(18-22-29)31-32(33)28-19-23-30(24-20-28)35-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMHEFPNHRGGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404432 | |

| Record name | 4,4'-Dinonyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25729-13-9 | |

| Record name | 4,4'-Dinonyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。